molecular formula C18H28N2O4S B7188352 N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide

N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide

Cat. No.: B7188352
M. Wt: 368.5 g/mol
InChI Key: HWRYZSNDNCSHPO-UHFFFAOYSA-N
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Description

N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a phenyl ring, and an oxolane ring, which contribute to its diverse chemical properties and reactivity.

Properties

IUPAC Name

N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-13-8-9-16(24-13)10-11-18(21)19-14(2)15-6-5-7-17(12-15)25(22,23)20(3)4/h5-7,12-14,16H,8-11H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRYZSNDNCSHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CCC(=O)NC(C)C2=CC(=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxolane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The phenyl ring and oxolane ring contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]-3-(5-methyloxolan-2-yl)propanamide is unique due to its combination of a sulfonamide group, a phenyl ring, and an oxolane ring, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

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